molecular formula C14H12O6 B12534105 Dimethyl 5,8-dihydroxy-2,3-naphthalenedicarboxylate CAS No. 681458-90-2

Dimethyl 5,8-dihydroxy-2,3-naphthalenedicarboxylate

Cat. No.: B12534105
CAS No.: 681458-90-2
M. Wt: 276.24 g/mol
InChI Key: ABEVVHIECPVQAG-UHFFFAOYSA-N
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Description

Dimethyl 5,8-dihydroxy-2,3-naphthalenedicarboxylate is an organic compound with the molecular formula C14H12O6 It is a derivative of naphthalene, characterized by the presence of two methoxycarbonyl groups and two hydroxyl groups on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5,8-dihydroxy-2,3-naphthalenedicarboxylate can be synthesized through several methods. One common approach involves the esterification of 5,8-dihydroxy-2,3-naphthalenedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,8-dihydroxy-2,3-naphthalenedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and diols.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Dimethyl 5,8-dihydroxy-2,3-naphthalenedicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of dimethyl 5,8-dihydroxy-2,3-naphthalenedicarboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester groups may also participate in esterification reactions, modifying the compound’s properties and interactions.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,3-naphthalenedicarboxylate
  • Dimethyl 2,6-naphthalenedicarboxylate
  • Dimethyl 1,4-naphthalenedicarboxylate

Uniqueness

Dimethyl 5,8-dihydroxy-2,3-naphthalenedicarboxylate is unique due to the presence of hydroxyl groups at the 5 and 8 positions, which can significantly influence its chemical reactivity and biological activity compared to other dimethyl naphthalenedicarboxylates.

Properties

CAS No.

681458-90-2

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

dimethyl 5,8-dihydroxynaphthalene-2,3-dicarboxylate

InChI

InChI=1S/C14H12O6/c1-19-13(17)9-5-7-8(6-10(9)14(18)20-2)12(16)4-3-11(7)15/h3-6,15-16H,1-2H3

InChI Key

ABEVVHIECPVQAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2C=C1C(=O)OC)O)O

Origin of Product

United States

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